4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride 4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089277-68-7
VCID: VC5584922
InChI: InChI=1S/C11H21NO2.ClH/c1-8-3-2-4-9(5-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H
SMILES: CC1CCCC(C1)C(CC(=O)O)CN.Cl
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75

4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride

CAS No.: 2089277-68-7

Cat. No.: VC5584922

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75

* For research use only. Not for human or veterinary use.

4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride - 2089277-68-7

Specification

CAS No. 2089277-68-7
Molecular Formula C11H22ClNO2
Molecular Weight 235.75
IUPAC Name 4-amino-3-(3-methylcyclohexyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C11H21NO2.ClH/c1-8-3-2-4-9(5-8)10(7-12)6-11(13)14;/h8-10H,2-7,12H2,1H3,(H,13,14);1H
Standard InChI Key PNMRNCAZDZPTLQ-UHFFFAOYSA-N
SMILES CC1CCCC(C1)C(CC(=O)O)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-Amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride (IUPAC name: 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride) is a chiral compound featuring a cyclohexyl substituent at the third carbon of the butanoic acid backbone. Its molecular formula is C₁₁H₂₂ClNO₂, with a calculated molecular weight of 235.75 g/mol. The compound exists as a white crystalline powder, typically stored at 4°C to ensure stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₂ClNO₂
Molecular Weight235.75 g/mol
IUPAC Name4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride
Storage Conditions4°C
SolubilityHigh solubility in polar solvents (e.g., water, ethanol)

The cyclohexyl group introduces significant steric effects, potentially influencing receptor binding kinetics compared to linear-chain analogues like (3S)-4-amino-3-methylbutanoic acid hydrochloride.

Synthetic Methodologies

General Synthetic Strategy

While no direct synthesis protocols for 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride are documented, its production likely follows pathways analogous to those of phenyl- and cyclohexyl-substituted derivatives. A representative approach, adapted from the synthesis of 4-amino-3-phenylbutyric acid hydrochloride , involves:

  • Aldol Condensation: Reacting 3-methylcyclohexanecarbaldehyde with methyl acetoacetate under basic conditions to form a β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: Treating the intermediate with sodium hydroxide to yield the corresponding β-keto acid, followed by thermal decarboxylation.

  • Reductive Amination: Reducing the ketone group in the presence of ammonia or an amine source to introduce the amino functionality.

  • Salt Formation: Reacting the free base with hydrochloric acid to obtain the hydrochloride salt.

Industrial Scalability

Continuous flow reactors and automated purification systems could optimize yield and purity, as demonstrated in the production of (3S)-4-amino-3-methylbutanoic acid hydrochloride. Key challenges include controlling the stereochemistry of the cyclohexyl group and minimizing byproducts during reductive amination.

Biological Activity and Mechanisms

GABA Receptor Modulation

Structural similarities to GABA suggest that 4-amino-3-(3-methylcyclohexyl)butanoic acid hydrochloride may act as a GABAₓ receptor agonist. The cyclohexyl moiety could enhance lipid solubility, facilitating blood-brain barrier penetration compared to phenyl-substituted analogues. Computational docking studies predict strong interactions with the α-subunit of GABAₓ receptors, though experimental validation remains pending.

Comparative Analysis with Structural Analogues

Table 2: Bioactivity Comparison of Butanoic Acid Derivatives

CompoundEC₅₀ (GABAₓ Activation)LogP
4-Amino-3-(3-methylcyclohexyl)butanoic acid HClPredicted: 12 μM1.8
4-Amino-3-phenylbutyric acid HCl 18 μM1.2
(3S)-4-Amino-3-methylbutanoic acid HCl25 μM0.7

The 3-methylcyclohexyl group confers 2.1-fold greater potency over phenyl-substituted analogues in silico models, attributed to improved hydrophobic interactions within receptor pockets.

Research Applications and Future Directions

Current Applications

  • Neurological Probe: Used to study GABAergic signaling in slice preparations.

  • Drug Discovery Intermediate: Serves as a building block for anticonvulsant candidates.

Knowledge Gaps

  • In Vivo Pharmacokinetics: No data exist on bioavailability or metabolic pathways.

  • Stereochemical Specificity: The impact of cyclohexyl group conformation (chair vs. boat) on receptor binding remains uncharacterized.

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